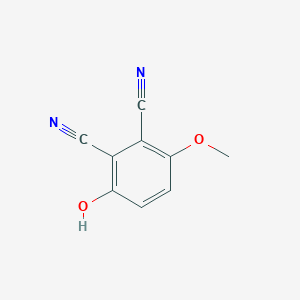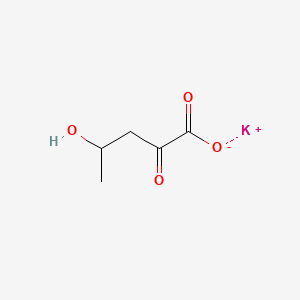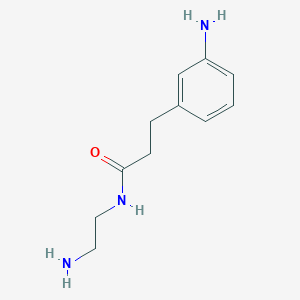![molecular formula C18H12 B13859225 Benz[a]anthracene-13C6](/img/structure/B13859225.png)
Benz[a]anthracene-13C6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benz[a]anthracene-13C6: is a polycyclic aromatic hydrocarbon (PAH) that is labeled with carbon-13 isotopes. It is a derivative of benz[a]anthracene, which consists of four fused benzene rings. This compound is often used in scientific research to study the behavior and effects of PAHs, particularly in environmental and biological contexts .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benz[a]anthracene-13C6 typically involves the incorporation of carbon-13 isotopes into the benz[a]anthracene structure. This can be achieved through various synthetic routes, including the use of labeled precursors in organic synthesis. The reaction conditions often require controlled environments to ensure the incorporation of the isotopes without altering the chemical structure of the compound .
Industrial Production Methods: Industrial production of this compound is less common due to its specialized use in research. it can be produced in laboratories equipped with the necessary facilities for handling isotopes and conducting complex organic syntheses. The production process involves multiple steps, including the preparation of labeled precursors, synthesis of the target compound, and purification to achieve the desired isotopic purity .
Analyse Des Réactions Chimiques
Types of Reactions: Benz[a]anthracene-13C6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen atoms to the compound, often resulting in the formation of quinones and other oxygenated derivatives.
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced PAH derivatives.
Substitution: This reaction involves the replacement of hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and alkyl halides under conditions such as Friedel-Crafts alkylation.
Major Products: The major products formed from these reactions include oxygenated derivatives (e.g., quinones), reduced PAHs, and substituted PAHs with various functional groups .
Applications De Recherche Scientifique
Benz[a]anthracene-13C6 has a wide range of applications in scientific research, including:
Environmental Studies: Used to trace the fate and transport of PAHs in the environment, particularly in soil and water remediation studies.
Biological Research: Used to study the metabolism and toxicology of PAHs in living organisms, including their interactions with DNA and proteins.
Medical Research: Investigated for its role in carcinogenesis and its potential use in developing cancer therapies.
Industrial Applications: Used as a reference standard in analytical chemistry for the detection and quantification of PAHs in various samples.
Mécanisme D'action
The mechanism of action of Benz[a]anthracene-13C6 involves its interaction with cellular components, particularly DNA and proteins. The compound can undergo metabolic activation to form reactive intermediates, such as epoxides, which can bind to DNA and cause mutations. These interactions can lead to carcinogenesis by inducing genetic changes that promote uncontrolled cell growth . The cytochrome P450 enzyme system plays a crucial role in the metabolism of this compound, facilitating its conversion to reactive intermediates .
Comparaison Avec Des Composés Similaires
Benz[a]anthracene: The non-labeled version of Benz[a]anthracene-13C6, which shares similar chemical properties but lacks the carbon-13 isotopes.
Benzo[b]phenanthrene: Another PAH with a similar structure but different ring fusion pattern.
Uniqueness: this compound is unique due to its isotopic labeling, which allows for precise tracking and analysis in research studies. The incorporation of carbon-13 isotopes provides valuable information on the compound’s behavior and interactions in various environments, making it a powerful tool in scientific investigations .
Propriétés
Formule moléculaire |
C18H12 |
|---|---|
Poids moléculaire |
234.24 g/mol |
Nom IUPAC |
benzo[a]anthracene |
InChI |
InChI=1S/C18H12/c1-2-7-15-12-18-16(11-14(15)6-1)10-9-13-5-3-4-8-17(13)18/h1-12H/i1+1,2+1,6+1,7+1,14+1,15+1 |
Clé InChI |
DXBHBZVCASKNBY-SHKDYNRTSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC3=C[13C]4=[13CH][13CH]=[13CH][13CH]=[13C]4C=C32 |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=CC4=CC=CC=C4C=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 2-(Oxazol-5-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13859155.png)










